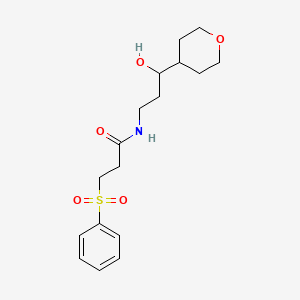

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(phenylsulfonyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(phenylsulfonyl)propanamide, also known as THPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. THPPA is a small molecule that acts on a specific ion channel, the acid-sensing ion channel 1 (ASIC1), which is involved in various physiological and pathological processes.

Applications De Recherche Scientifique

Efficient Synthesis and Chemical Properties

Researchers have developed mild and efficient synthesis methods for compounds similar to N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(phenylsulfonyl)propanamide. These methods involve four-component reactions in aqueous media, highlighting the accessibility of starting materials, good yields, and environmentally friendly conditions (Guolan Dou et al., 2013). Additionally, the synthesis of related compounds has been achieved through reactions involving propargyl alcohol and N-sulfonylhydrazone, suggesting the versatility and potential for chemical modifications of these compounds (Yuanxun Zhu et al., 2011).

Biological Evaluation and Potential Therapeutic Applications

Compounds containing the phenylsulfonyl moiety have been synthesized and evaluated for their antimicrobial activities, with several derivatives exhibiting activities exceeding those of reference drugs. This suggests their potential application in developing new antimicrobial agents (Amani M. R. Alsaedi et al., 2019). Furthermore, related compounds have demonstrated significant bioactivities, including cytotoxic and carbonic anhydrase inhibitory effects, indicating their potential in developing novel anticancer agents (H. Gul et al., 2016).

Advanced Synthesis Techniques and Chemical Modifications

Advanced synthesis techniques involving rhodium-catalyzed isomerization and intramolecular redox reactions have been employed to produce dihydropyrans and ketoolefins, showcasing the chemical flexibility and potential for creating structurally diverse derivatives for various applications (Daisuke Shikanai et al., 2009).

Exploration of Drug Metabolism and Pharmacological Properties

Studies on related sulfonamide compounds have explored their metabolism and pharmacological properties, leading to the identification of potential drug candidates with specific biological targets. This includes the investigation of compounds as nonnucleoside inhibitors for viral replication and their interactions with specific gene products, contributing to our understanding of drug action mechanisms at the molecular level (I. Buerger et al., 2001).

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5S/c19-16(14-7-11-23-12-8-14)6-10-18-17(20)9-13-24(21,22)15-4-2-1-3-5-15/h1-5,14,16,19H,6-13H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHERXNYWNUNMMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(phenylsulfonyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2967042.png)

![N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine](/img/structure/B2967044.png)

![4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}ethyl)amino]-4-oxo-2-butenoic acid](/img/structure/B2967049.png)

![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide](/img/structure/B2967050.png)

![1-(4-(4-(7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2967052.png)

![2-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B2967053.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B2967060.png)

![4-{2-[(2-anilino-2-oxoethyl)thio]-1H-imidazol-1-yl}-N-(2-fluorobenzyl)benzamide](/img/structure/B2967061.png)

![3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2967065.png)